3-Ethoxyazetidine

Description

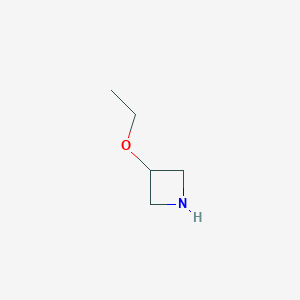

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGAFYXADJBZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626366 | |

| Record name | 3-Ethoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88536-21-4 | |

| Record name | 3-Ethoxyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88536-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethoxyazetidine and Its Derivatives

Strategic Approaches to Azetidine (B1206935) Ring Formation with Ethoxy Incorporation

The synthesis of azetidines, and by extension 3-ethoxyazetidine, is a significant challenge in organic chemistry due to the inherent ring strain of the four-membered heterocyclic system. nih.gov Successful strategies often rely on either the direct formation of the ring with the desired substituent precursor in place or the subsequent functionalization of a pre-formed azetidine ring.

Cyclization Reactions for Azetidine Ring Construction

Direct construction of the azetidine ring is a primary strategy, with various cyclization reactions being investigated to achieve this goal efficiently. nih.gov These methods aim to form the core heterocyclic structure in a single or few steps.

The [2+2] cycloaddition reaction, particularly the aza Paternò-Büchi reaction involving an imine and an alkene, presents a direct route to the azetidine skeleton. researchgate.net This photochemical reaction has been explored for the synthesis of various functionalized azetidines. researchgate.net For instance, visible-light-mediated [2+2] cycloadditions between oximes and alkenes, catalyzed by an iridium photocatalyst, have been developed as a mild and general protocol for azetidine synthesis. researchgate.netnih.gov While direct synthesis of this compound via this method is not explicitly detailed in the literature, the cycloaddition of an appropriately substituted alkene with an imine could theoretically produce a precursor to this compound.

Another significant [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). researchgate.net The synthesis of 3-phenoxy and 3-methoxy-2-azetidinones has been successfully achieved with high cis-selectivity using this method. researchgate.netmdpi.com These β-lactams can then serve as versatile intermediates that, after reduction of the carbonyl group, could lead to the corresponding 3-alkoxyazetidines.

| [2+2] Cycloaddition Approach | Reactants | Product Type | Potential Relevance to this compound |

| Aza Paternò-Büchi Reaction | Imine + Alkene | Functionalized Azetidine | Direct formation of an azetidine ring that could bear or be converted to a 3-ethoxy group. researchgate.net |

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | Formation of 3-alkoxy-β-lactams as precursors to 3-alkoxyazetidines. researchgate.netmdpi.com |

An alternative to building the azetidine ring from acyclic precursors is to contract a larger, more readily synthesized heterocycle. A notable example is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. acs.orgmdpi.com This process involves the opening of the five-membered pyrrolidinone ring by a nucleophile, followed by an intramolecular SN2 reaction to form the four-membered azetidine ring. acs.org By using an alcohol like ethanol (B145695) as the nucleophile, this method could potentially incorporate the ethoxy group directly.

Similarly, ring expansion of smaller heterocycles, such as aziridines, has emerged as a powerful strategy. bldpharm.com A significant development in this area is the biocatalytic one-carbon ring expansion of aziridines to azetidines using engineered cytochrome P450 enzymes. bldpharm.com This method offers high enantioselectivity in the formation of chiral azetidines. bldpharm.com Furthermore, the thermal or chemically induced rearrangement of 2-(halomethyl)aziridines can lead to 3-haloazetidines, which are precursors for 3-alkoxyazetidines via nucleophilic substitution. A study on the rearrangement of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines in methanol (B129727) resulted in the formation of 3-methoxy-3-methylazetidines, suggesting that a similar reaction in ethanol could yield the corresponding 3-ethoxy derivative. chemrxiv.orggoogle.com

| Ring Transformation Strategy | Starting Heterocycle | Key Transformation | Product | Applicability to this compound |

| Ring Contraction | α-Bromo N-sulfonylpyrrolidinone | Nucleophilic addition/intramolecular cyclization | α-Carbonylated N-sulfonylazetidine | Direct incorporation of an ethoxy group using ethanol as the nucleophile. acs.orgmdpi.com |

| Ring Expansion | Aziridine (B145994) | researchgate.netresearchgate.net-Stevens rearrangement or chemical rearrangement | Substituted Azetidine | Enantioselective synthesis or formation of a 3-haloazetidine precursor. bldpharm.comchemrxiv.org |

Transformation of Precursors to this compound Scaffolds

The functionalization of pre-formed azetidine rings or their precursors is a versatile approach that allows for the introduction of the ethoxy group at a later stage in the synthetic sequence. nih.gov

The synthesis of enantiomerically pure azetidines is of great interest, and several stereoselective methods have been developed. One common strategy involves the use of chiral starting materials. For instance, enantiopure 3-substituted azetidine-2-carboxylic acids have been synthesized from α-tert-butyl β-methyl N-(PhF)aspartate through a sequence of regioselective allylation, reduction, tosylation, and intramolecular N-alkylation. mdpi.com

Catalytic asymmetric synthesis provides another powerful tool. Copper-catalyzed enantioselective [3+1]-cycloadditions have been used to generate chiral 2-azetines with high enantiomeric excess. researchgate.net These can subsequently be reduced to the corresponding chiral azetidines. researchgate.net Additionally, the synthesis of enantiopure 3-hydroxyazetidine is well-established and serves as a crucial chiral precursor for the synthesis of other 3-substituted azetidines, including this compound, through functional group interconversion. chemicalbook.com

The introduction of the ethoxy group onto a pre-existing azetidine ring is most commonly achieved through nucleophilic substitution. A prime precursor for this transformation is 3-hydroxyazetidine. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by an ethoxide nucleophile in a Williamson-type ether synthesis.

Alternatively, a 3-haloazetidine, which can be synthesized through methods like the ring expansion of 2-(halomethyl)aziridines, can undergo nucleophilic substitution with sodium ethoxide to yield this compound. chemrxiv.org The reaction of 3-bromoazetidines with various nucleophiles has been demonstrated, indicating the viability of this approach. chemrxiv.org

| Precursor | Reagents | Reaction Type | Product |

| 3-Hydroxyazetidine | 1. Mesyl chloride/base 2. Sodium ethoxide | O-Mesylation followed by Williamson ether synthesis | This compound |

| 3-Bromoazetidine | Sodium ethoxide | Nucleophilic substitution | This compound |

Innovative Catalytic Systems in this compound Synthesis

The evolution of catalysis has introduced a variety of powerful tools for constructing the azetidine ring. Innovations in metal-based catalysis, biocatalysis, and other emerging paradigms have provided chemists with more controlled and efficient routes to this compound and its analogues. These systems often operate under mild conditions and can offer high levels of selectivity, which are crucial for the synthesis of complex molecular targets. nih.gov

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of chemical bonds that are otherwise difficult to achieve. For the synthesis of azetidine derivatives, palladium and copper catalysts are particularly prominent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl and heteroaryl groups at the 3-position of the azetidine ring. mdpi.com Similarly, palladium-catalyzed cyclization-cross coupling cascade reactions have been used to create complex spirocyclic systems containing an azetidine ring. researchgate.net Another strategy involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation, which can produce chiral thietane (B1214591) dioxides, showcasing the power of this approach for creating strained, enantiopure rings. researchgate.net

Copper catalysis has also emerged as a powerful and economical alternative. Copper-catalyzed systems, sometimes supported on materials like manganese oxide or in combination with other reagents, are used for various cyclization and coupling reactions to form N-heterocycles. beilstein-journals.org For instance, a visible-light-induced copper-catalyzed [3+1] radical cascade cyclization has been developed for the synthesis of highly functionalized azetidines. nih.gov This atom-economic approach involves the double C-H activation of simple alkyl amines to react with alkynes, offering a direct route to the azetidine core. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki-Miyaura) | Forms 3-aryl- and 3-heteroarylazetidines. | mdpi.com |

| Copper (I) Complex | Photo-induced [3+1] Radical Cyclization | Atom-economic, uses visible light, and involves C-H activation. | nih.gov |

| Silver (I) Oxide (Ag₂O) | 1,3-Dipolar Cycloaddition | Used to synthesize azetidine-containing spirocycles. | researchgate.net |

| Nano-CuO/CuAl₂O₄ | Three-Component Coupling | A mixed nanocatalyst system used for synthesizing N-fused heterocycles. | beilstein-journals.org |

Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, has become an indispensable tool in green chemistry for producing chiral compounds. semanticscholar.orgresearchgate.net Its advantages include high efficiency, remarkable selectivity (chemo-, regio-, and stereoselectivity), and operation under mild, environmentally friendly conditions in aqueous media. semanticscholar.orgtudublin.ie This approach is particularly valuable for synthesizing enantiomerically pure chiral amines and alcohols, which are often precursors to complex molecules like this compound derivatives. nih.govrsc.org

Whole-cell biocatalysis utilizes entire microorganisms (such as bacteria or yeast) to perform chemical transformations, avoiding the need for costly enzyme isolation and purification. nih.gov The cells provide a natural environment for the enzymes and can regenerate necessary cofactors, making the process more cost-effective. nih.gov

A key application relevant to chiral azetidine synthesis is the asymmetric reduction of prochiral ketones to form enantiopure secondary alcohols. nih.gov These chiral alcohols are valuable precursors. For example, resting cells of Bacillus cereus TQ-2 have been shown to convert acetophenone (B1666503) into (R)-1-phenylethanol with 99% enantiomeric excess, following an anti-Prelog stereoselectivity. nih.gov Similarly, strains of Candida zeylanoides have demonstrated effective asymmetric reduction of various substituted acetophenones to their corresponding optically active secondary alcohols with high yields and enantiomeric excess (up to >99%). researchgate.net Another powerful application is the use of engineered whole-cell systems containing multiple enzymes to perform stereoselective C-H amination, directly installing a chiral amine group. nih.gov

| Microorganism | Transformation | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Bacillus cereus TQ-2 | Asymmetric reduction of ketones | Chiral secondary alcohols (anti-Prelog) | High enantioselectivity (99% ee). | nih.gov |

| Candida zeylanoides P1 | Asymmetric reduction of ketones | Chiral secondary alcohols | High yield and enantiomeric excess (>99% ee). | researchgate.net |

| Engineered E. coli | Stereoselective C-H amination | Chiral amines | Multi-enzyme cascade in a single cell. | nih.gov |

Using isolated enzymes offers a more controlled approach to biocatalysis. iith.ac.in Enzyme-mediated reactions are central to green chemistry because they are highly specific, biodegradable, and operate under mild conditions, reducing energy consumption and hazardous waste. researchgate.netiith.ac.in The high selectivity of enzymes often eliminates the need for protecting groups and reduces the formation of side products, simplifying purification. youtube.com

Enzymes such as laccases and monooxygenases have been used for stereoselective synthesis. rsc.orgnih.gov For example, a laccase from Myceliophthora thermophila can catalyze the oxidation of catechols, which then react to form new all-carbon quaternary stereocenters in good yields. rsc.org Flavin-dependent monooxygenases have been developed to perform the asymmetric oxidation of indole (B1671886) substrates to afford enantioenriched 3-hydroxyindolenine products, overcoming challenges of overoxidation and complex product mixtures seen in traditional chemical methods. nih.gov These biocatalytic approaches showcase the potential to create complex, chiral building blocks for pharmaceuticals under sustainable conditions. nih.gov

Beyond traditional metal catalysis and biocatalysis, new catalytic strategies are continually being developed. Photocatalysis and nanocatalysis represent two such frontiers that offer unique reactivity and efficiency.

Photocatalysis uses visible light to drive chemical reactions, often under very mild conditions. nih.gov This approach can generate highly reactive radical species that enable challenging transformations. nih.gov A notable example is the aforementioned photo-induced, copper-catalyzed synthesis of azetidines via a [3+1] radical cascade cyclization. nih.gov This method is operationally simple and uses an inexpensive and abundant metal catalyst. nih.gov

Nanocatalysis involves the use of catalysts at the nanometer scale, which can dramatically increase surface area and catalytic activity. beilstein-journals.org The use of nanocatalysts, such as copper oxide nanoparticles (nano-CuO), can lead to appreciable yields in multi-component reactions for synthesizing heterocycles. beilstein-journals.org Another advanced area is the development of single-atom heterogeneous catalysts, which maximize the efficiency of precious metals and offer unique catalytic properties for sustainable organic synthesis. ethz.ch

Biocatalysis in Stereoselective Preparations

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism—the step-by-step sequence of elementary reactions by which a chemical change occurs—is fundamental to optimizing reaction conditions and designing new synthetic routes. adelaide.edu.au For the formation of azetidines, mechanistic studies help elucidate the roles of catalysts, intermediates, and transition states.

In the context of the photo-induced copper-catalyzed [3+1] cyclization for azetidine synthesis, a plausible mechanism has been proposed. nih.gov The reaction is thought to initiate with the formation of an α-aminoalkyl radical. This radical adds to an alkyne to form a vinyl radical, which then undergoes a 4-exo-trig cyclization. nih.gov This cyclization is diastereoselective, favoring the anti-diastereomer due to a sterically less-strained transition state. nih.gov The resulting radical intermediate is then reduced by a Cu(0) complex and protonated to yield the final azetidine product. nih.gov

Computational Chemistry for Reaction Pathway Analysis

To fully understand the intricacies of the aziridine to azetidine rearrangement, experimental studies have been augmented by theoretical rationalizations using computational chemistry. ugent.beresearchgate.net Computational modeling, a field that uses computer simulations to solve complex chemical problems, provides critical insights into reaction mechanisms, transition states, and the properties of molecules. elixirpublishers.com Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are employed to map the potential energy surface of the reaction. elixirpublishers.comnih.gov

In the context of 3-alkoxyazetidine synthesis, computational analysis helps to:

Identify Intermediates: Confirm the structure and stability of proposed intermediates, such as the crucial aziridinium (B1262131) ion.

Calculate Transition State Energies: Determine the energy barriers for different potential reaction pathways, explaining why the rearrangement to an azetidine is favored over the formation of other products. nih.gov

Visualize Reaction Coordinates: Model the step-by-step geometric changes that molecules undergo during the transformation from aziridine to azetidine.

Recent advancements have demonstrated the power of combining computational prescreening with experimental work to predict successful reaction substrates, thereby avoiding costly and time-consuming trial-and-error processes. mit.edu This synergy between theoretical modeling and practical synthesis is crucial for designing novel and efficient routes to complex molecules like this compound. nih.govmit.edu

Table 1: Application of Computational Methods in Reaction Analysis

| Computational Method | Application in Azetidine Synthesis | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of vibrational frequencies and electronic structure of reactants, intermediates, and products. elixirpublishers.com | Provides accurate geometric parameters and energies, confirming the most likely reaction pathway. |

| Hartree-Fock (HF) Method | Foundational method for approximating the Schrödinger equation to determine the system's energy and properties. nih.gov | Offers a baseline understanding of molecular orbitals and electronic distributions. |

| Monte Carlo Tree Search (MCTS) | Combined with neural networks to predict multi-step synthesis pathways. nih.gov | Helps in designing entire synthetic routes by exploring a vast network of possible reactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Used for multistate free-energy calculations in complex systems. ethz.ch | Allows for the accurate study of reaction mechanisms in a solvent environment. |

Considerations for Scalable and Sustainable Synthesis

Moving a synthetic procedure from a laboratory setting to industrial production requires careful consideration of scalability and sustainability. A scalable process must be safe, efficient, and robust, allowing for the preparation of multi-kilogram quantities of the target compound. researchgate.net This often involves minimizing the number of isolated intermediates and avoiding hazardous reagents and specialized equipment where possible. researchgate.net

Sustainability in chemical synthesis is guided by the principles of "green chemistry," which aim to reduce waste, use less toxic materials, and improve energy efficiency. researchgate.netmgesjournals.com Applying these principles to the synthesis of this compound would involve several key strategies:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents. Microwave-assisted synthesis, for example, can often be performed with reduced solvent volumes or even in solvent-free conditions. mdpi.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents that are consumed in the reaction. This reduces waste and can lead to more selective reactions. mdpi.com

Energy Efficiency: Utilizing methods like electrosynthesis, which uses electricity as a "green reagent" to drive reactions under ambient conditions, can significantly reduce the energy footprint of a chemical process. osti.gov

By integrating these considerations early in the design process, chemists can develop synthetic routes to this compound and its derivatives that are not only scientifically elegant but also economically viable and environmentally responsible. researchgate.netthieme.de

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-methoxy-3-methylazetidine |

| N-alkylidene-(2,3-dibromo-2-methylpropyl)amines |

| Sodium borohydride |

| 2-(bromomethyl)aziridine |

| Aziridinium ion |

Advanced Reactivity and Transformation Studies of 3 Ethoxyazetidine

Exploration of Ring-Opening Reactions and Derivatization

The reactivity of azetidines is largely dictated by the significant ring strain, which is substantially greater than that of larger cyclic amines but less than that of three-membered aziridines. rsc.org This balance allows for the selective cleavage of C-N bonds under specific conditions, providing a pathway to functionalized linear amines. Derivatization of 3-ethoxyazetidine can proceed via two main routes: reactions involving the opening of the heterocyclic ring and those that functionalize the nitrogen atom while preserving the ring structure.

The azetidine (B1206935) ring in its neutral form is relatively stable and generally resistant to nucleophilic attack. nih.gov To enhance its electrophilicity and facilitate ring-opening, the nitrogen atom must be activated. This is typically achieved by converting it into an azetidinium ion through protonation with a strong acid or, more commonly, by alkylation or acylation, which installs a good leaving group on the nitrogen. nih.govnih.gov

Once activated, the azetidinium ion becomes highly susceptible to nucleophilic attack, leading to the cleavage of one of the C-N bonds. researchgate.net This SN2-type reaction provides a reliable method for synthesizing polysubstituted, linear amines. nih.gov A variety of nucleophiles can be employed for this purpose, including halides, azide, acetate, and thiols. rsc.orgnih.govresearchgate.net The attack generally occurs at one of the ring carbons (C2 or C4), resulting in a 1,3-difunctionalized propane (B168953) derivative.

The table below illustrates the expected products from the nucleophilic ring-opening of an N-activated this compound derivative.

| Nucleophile | Reagent Example | Expected Product Structure | Product Class |

| Azide | Sodium Azide (NaN₃) | 3-Azido-1-aminopropane derivative | |

| Halide (Br⁻) | Lithium Bromide (LiBr) | 3-Bromo-1-aminopropane derivative | |

| Acetate | Sodium Acetate (NaOAc) | 3-Acetoxy-1-aminopropane derivative | |

| Thiolate | Sodium Thiophenoxide (PhSNa) | 3-(Phenylthio)-1-aminopropane derivative | |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Amino-1-propanol derivative |

Note: R represents the activating group on the nitrogen (e.g., benzyl (B1604629), acyl), and R' represents the substituent from the nucleophile.

The nitrogen atom of this compound is a secondary amine, making it inherently nucleophilic. masterorganicchemistry.com This property allows for a wide range of electrophilic functionalization reactions directly on the nitrogen, preserving the four-membered ring. idc-online.com Such reactions are fundamental for modifying the compound's properties or for preparing it for subsequent transformations, such as the ring-opening reactions described previously.

Common electrophilic reagents react readily with the azetidine nitrogen to form stable N-substituted products. mit.edubeilstein-archives.org These reactions typically proceed under standard conditions used for the alkylation, acylation, or sulfonylation of secondary amines.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base yields N-alkyl-3-ethoxyazetidines.

N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) typically in the presence of a non-nucleophilic base like triethylamine, affords N-acyl-3-ethoxyazetidines.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields N-sulfonylated products, which are often used to activate the ring or as protecting groups. idc-online.com

The following table summarizes common electrophilic functionalization reactions at the nitrogen of this compound.

| Electrophile Class | Reagent Example | Product Structure | Product Name Example |

| Alkyl Halide | Benzyl Bromide | 1-Benzyl-3-ethoxyazetidine | |

| Acyl Chloride | Acetyl Chloride | 1-Acetyl-3-ethoxyazetidine | |

| Sulfonyl Chloride | Tosyl Chloride | 3-Ethoxy-1-tosylazetidine |

In the derivatization of unsymmetrically substituted azetidines like this compound, controlling the regioselectivity and stereoselectivity of reactions is crucial. frontiersin.org For nucleophilic ring-opening reactions of the corresponding azetidinium ion, the site of nucleophilic attack is governed by both steric and electronic factors. nih.gov

The attack typically follows an SN2 mechanism, where the nucleophile approaches the carbon atom from the side opposite to the C-N bond. nih.gov In the case of a 3-substituted azetidinium ion, the nucleophile will preferentially attack the less sterically hindered carbon atoms, i.e., C2 or C4. researchgate.net This results in a high degree of regioselectivity, leading predominantly to the formation of a single linear amine isomer. For this compound, this means the C-N bond cleavage will occur between the nitrogen and one of the unsubstituted carbons (C2/C4).

Stereoselectivity becomes important when new chiral centers are formed. While this compound itself is achiral, reactions on derivatives can create stereocenters. Diastereoselective approaches for the synthesis of functionalized azetidines have been developed, often employing chiral auxiliaries or catalysts to control the facial selectivity of the incoming reagent. uni-muenchen.de For instance, the reduction of an N-protected 3-azetidinone (a precursor to 3-alkoxyazetidines) can be controlled to favor one diastereomer of the resulting alcohol. Subsequent reactions can then proceed with retention or inversion of configuration, depending on the mechanism.

Synthesis of Complex Molecular Structures Incorporating this compound

The unique structural and reactive properties of this compound make it a valuable building block for the synthesis of more complex molecular frameworks. uni-muenchen.de Its incorporation can introduce conformational rigidity and novel structural motifs that are of interest in medicinal chemistry and materials science.

Azetidine derivatives are frequently used as precursors for the construction of polycyclic and spirocyclic systems. nih.gov Spirocycles, which contain two rings connected by a single common atom, are particularly prevalent in natural products and drug candidates. nih.gov

The synthesis of spiro-azetidines can be achieved through various strategies, including intramolecular cyclizations and cycloaddition reactions. nih.govresearchgate.net For example, a this compound derivative could be elaborated to install a reactive side chain on the nitrogen atom. An intramolecular reaction between this side chain and the azetidine ring could then lead to the formation of a fused bicyclic system.

A common approach to spirocycles involves the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile. beilstein-journals.org While this does not directly use this compound, a related precursor, 3-azetidinone, can be converted into an exocyclic alkene, which then acts as a dipolarophile to form a spiro[azetidine-3,3'-pyrrolidine] system. The ethoxy group in this compound serves as a stable substituent that can influence the properties of such complex molecules.

In drug discovery, modifying peptides to improve their therapeutic properties (e.g., stability against enzymatic degradation, better bioavailability) is a key strategy. nih.gov This often involves replacing natural amino acids with non-natural analogues to create peptidomimetics. wikipedia.org Azetidine-based structures are particularly useful as conformationally constrained mimics of proline. cpcscientific.com

This compound can be envisioned as a scaffold for novel, non-natural amino acid analogues. nih.gov By introducing a carboxylic acid group, typically at the C2 position, a this compound-2-carboxylic acid is formed. This molecule can be incorporated into peptide chains using standard solid-phase peptide synthesis techniques. The rigid four-membered ring restricts the conformational freedom around the peptide backbone, similar to proline, but the C3-ethoxy group introduces a new vector for potential interactions or further functionalization. nih.gov The replacement of natural amino acids with such analogues can lead to peptidomimetics with enhanced stability and unique structural properties. researchgate.net

The table below compares the structure of the natural amino acid Proline with a conceptual amino acid derived from this compound.

| Compound | Structure | Key Features |

| L-Proline | - Five-membered pyrrolidine (B122466) ring- Secondary amine incorporated into the backbone- Induces turns in peptide secondary structure | |

| This compound-2-carboxylic acid (Conceptual) | - Four-membered azetidine ring- Highly constrained backbone conformation- Ethoxy group at C3 for potential functionalization or steric influence |

Reactivity in the Presence of Varying Environmental Conditions

The reactivity of this compound is dictated by the interplay between the strained azetidine ring and the electronic effects of the ethoxy substituent. Understanding its behavior under different environmental stressors is crucial for predicting its stability and potential transformation pathways in various applications.

The stability of this compound is significantly influenced by pH and temperature. The strained four-membered ring is susceptible to cleavage under both acidic and basic conditions, while elevated temperatures can induce thermal decomposition.

Under acidic conditions , the nitrogen atom of the azetidine ring is likely to be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening. The reaction is proposed to proceed via acid-promoted N-activation of the nitrogen atom, leading to a carbocation intermediate that is then attacked by a nucleophile. rsc.org For instance, in the presence of a strong acid like hydrochloric acid, the ring could open to form 3-chloro-1-ethylaminopropan-2-ol. While analogous oxetane (B1205548) ethers have shown considerable stability under 1 M HCl at 37°C, the increased strain and basicity of the azetidine ring may lead to greater susceptibility to acid-catalyzed hydrolysis. rsc.org

Under basic conditions , while ether linkages are generally stable, the strained azetidine ring can still be susceptible to nucleophilic attack, although typically less readily than under acidic conditions. Strong bases could potentially promote ring-opening, particularly at elevated temperatures. Studies on similar oxetane ethers have demonstrated excellent stability even in the presence of 1 M NaOH at 80°C, suggesting the ethoxy group itself is robust. rsc.org However, the reactivity of the azetidine ring remains the primary concern.

Elevated temperatures can lead to the thermal decomposition of this compound. The decomposition of nitrogen-rich heterocyclic compounds often proceeds through a radical mechanism, involving the homolytic cleavage of C-C, C-N, and C-O bonds. nih.govmdpi.com This can result in a complex mixture of smaller volatile molecules. The process is typically unimolecular and follows first-order kinetics. nih.gov The thermal degradation pathways are likely to involve the fragmentation of both the azetidine ring and the ethoxy side chain.

Hypothetical Degradation of this compound under Extreme Conditions

| Condition | Proposed Primary Degradation Pathway | Major Hypothetical Products |

| Extreme Acid (e.g., conc. HCl, heat) | Acid-catalyzed ring-opening | 3-chloro-1-ethylaminopropan-2-ol, Ethanol (B145695), Ammonium chloride |

| Extreme Base (e.g., conc. NaOH, heat) | Base-catalyzed ring-opening/elimination | 1-aminopropan-2-ol, Ethene, Sodium ethoxide |

| High Temperature (Pyrolysis) | Radical-mediated fragmentation | Ammonia, Ethene, Acetaldehyde, various small hydrocarbons |

The photooxidative reactivity of this compound involves the interaction of the molecule with light and an oxidizing agent, typically molecular oxygen. The ethoxy substituent is a likely site for initial photochemical reactions.

Visible light photoredox catalysis has been shown to generate alkoxy radicals from alcohols. acs.orgacs.org A similar mechanism could be envisioned for this compound, where photoexcitation in the presence of a suitable photosensitizer could lead to the formation of a radical cation. This intermediate could then undergo hydrogen atom abstraction from the ethoxy group, leading to the formation of an α-alkoxy radical. This radical could then participate in a variety of subsequent reactions, including cross-linking or degradation.

Another potential photochemical pathway involves the cleavage of the C-O bond of the ethoxy group. Photolysis of N-alkoxyheterocycles has been shown to result in N-O bond cleavage. nih.gov While the C-O bond in this compound is more stable, direct photolysis with high-energy UV light could potentially induce its homolytic cleavage, generating an ethoxy radical and an azetidin-3-yl radical. These reactive radical species would then undergo further reactions. It is beneficial to conduct such photochemical transformations in a degassed solvent to minimize undesired reactivity with atmospheric oxygen. nih.gov

Potential Photooxidative Reaction Pathways for this compound

| Pathway | Initiating Step | Key Intermediate | Potential Final Products |

| Hydrogen Abstraction | Photoinduced electron transfer and deprotonation | α-alkoxy radical on the ethyl group | Azetidin-3-one, Acetaldehyde |

| C-O Bond Cleavage | Direct photolysis (UV) | Ethoxy radical, Azetidin-3-yl radical | Ethanol, Azetidine, various recombination products |

Computational and Theoretical Studies of 3 Ethoxyazetidine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 3-Ethoxyazetidine, methods like Density Functional Theory (DFT) are employed to predict its properties. chimicatechnoacta.runih.gov DFT is a computational approach used to analyze the electronic properties of molecules based on electron density. mdpi.com

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. storion.ru This stable three-dimensional structure is crucial for understanding the molecule's reactivity and physical properties.

For a molecule like this compound, this process involves using computational chemistry software to iteratively adjust bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. faccts.demolpro.net Common computational methods for this include DFT functionals such as B3LYP, often paired with a basis set like 6-31G(d) or larger for greater accuracy. arxiv.orgwikipedia.org The resulting optimized geometry provides key structural parameters. While specific data for this compound is not extensively published, studies on related azetidine (B1206935) derivatives provide insight into the expected bond lengths and angles of the strained four-membered ring. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for an Azetidine Ring Core (Note: These are representative values for a generic azetidine ring, as specific experimental or high-level computational data for this compound were not found in the search. Actual values will vary.)

| Parameter | Typical Value (Å or Degrees) |

| C-N Bond Length | ~1.48 Å |

| C-C Bond Length | ~1.55 Å |

| C-N-C Angle | ~88° |

| C-C-C Angle | ~87° |

| Ring Puckering Angle | ~20-35° |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed across the antibonding σ-orbitals of the strained azetidine ring. Quantum chemical calculations on similar heterocyclic compounds have been used to determine these orbital energies and distributions. chimicatechnoacta.ruresearchgate.net

Table 2: Representative Frontier Orbital Energies for Azetidine Derivatives (Note: Data is illustrative, based on general findings for similar compounds, not specific to this compound.)

| Molecular Orbital | Energy (eV) - Representative | Significance |

| HOMO | -6.0 to -7.5 | Electron-donating capability (Nucleophilicity) |

| LUMO | +1.5 to +3.0 | Electron-accepting capability (Electrophilicity) |

| HOMO-LUMO Gap | 7.5 to 10.5 | Chemical stability and reactivity |

An electrostatic potential (ESP) map is a visual representation of the charge distribution on a molecule's surface. libretexts.orgblogspot.com It is a valuable tool for predicting how molecules will interact. chegg.comyoutube.com ESP maps use a color spectrum, typically with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). youtube.com

For this compound, the ESP map would be expected to show a significant negative potential (red) around the nitrogen atom of the azetidine ring and the oxygen atom of the ethoxy group, corresponding to their lone pairs of electrons. researchgate.net These regions are the most likely sites for protonation or interaction with electrophiles. The hydrogen atoms on the ring and the ethoxy group would exhibit a positive potential (blue). Such maps have been computationally generated for various azetidine derivatives to understand their reactivity. acs.org

Reaction Mechanism Modeling and Transition State Theory

Understanding how a reaction occurs step-by-step is crucial for controlling its outcome. Computational modeling, guided by principles like Transition State Theory (TST), allows for the detailed investigation of reaction mechanisms. nih.gov

Computational chemistry can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. copernicus.org This provides a detailed reaction pathway. For azetidines, common reactions of interest include ring-opening, ring-expansion, and rearrangements. nih.govnih.govfrontiersin.org

For instance, theoretical studies have been conducted on the rearrangement of aziridines to form azetidines. rsc.orgnih.govnih.gov A study on the synthesis of 3-methoxyazetidines (a close analog of this compound) provided a theoretical rationalization for an unexpected aziridine-to-azetidine rearrangement mechanism. nih.gov Such studies involve locating the transition state structure for each step of the proposed mechanism and calculating its energy. Computational studies on other azetidine derivatives have explored ring-opening reactions initiated by electron transfer, identifying multi-step pathways with distinct intermediates. mdpi.comresearchgate.net These computational approaches are vital for understanding reaction stereoselectivity and predicting the feasibility of proposed synthetic routes. rsc.org

Transition State Theory allows for the calculation of important kinetic and thermodynamic parameters that govern a reaction's rate and feasibility. koreascience.kr By calculating the energies of reactants, transition states, and products, key values can be determined.

Activation Energy (ΔE‡ or ΔG‡): The energy barrier that must be overcome for a reaction to occur, calculated as the energy difference between the transition state and the reactants. mdpi.com Lower activation energies correspond to faster reactions.

Computational studies on the ring-opening of azetidine derivatives have calculated these parameters to assess the feasibility of different reaction pathways under neutral, reduced, and oxidized conditions. mdpi.com For example, it was found that one-electron reduction can dramatically lower the ring-opening energy barrier for certain azetidine systems. mdpi.com Similarly, calculations on the ring expansion of aziridines to azetidines have determined the Gibbs free energies of activation to compare different potential mechanistic pathways. nsf.gov

Table 3: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Azetidine Ring-Opening (Note: This table presents conceptual data to illustrate the types of parameters obtained from computational studies, as specific values for this compound are not available.)

| Parameter | Description | Illustrative Value (kcal/mol) |

| ΔG‡ (Activation Free Energy) | The free energy barrier for the reaction. | 15 - 25 |

| ΔG (Gibbs Free Energy of Reaction) | The overall free energy change of the reaction. | -10 to -30 (for a favorable reaction) |

| ΔH‡ (Activation Enthalpy) | The enthalpy barrier for the reaction. | 14 - 24 |

| ΔH (Enthalpy of Reaction) | The overall enthalpy change of the reaction. | -11 to -31 |

These theoretical models provide invaluable insights that complement experimental work, guiding the design of new synthetic strategies and the understanding of complex chemical behavior.

Conformational Analysis and Dynamics Simulations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

The principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are fundamental in medicinal chemistry for designing and optimizing bioactive compounds by correlating their chemical structure with biological activity. nih.govbrieflands.com Research is available on SAR and QSAR for various classes of azetidine derivatives, such as 2-azetidinones and azetidine-containing dipeptides, which have shown potential as antimicrobial and antiviral agents. nih.govnih.govnih.gov These studies reveal that substitutions on the azetidine ring significantly influence the biological activity. mdpi.commedcraveonline.com For instance, in certain azetidinone series, the presence of specific electron-withdrawing groups was found to enhance antimicrobial effects. mdpi.commedcraveonline.com

However, no specific SAR or QSAR models have been developed for this compound itself. The available literature focuses on other substituted azetidines, and these findings cannot be directly extrapolated to this compound without dedicated experimental and computational investigation. brieflands.comchalcogen.roresearchgate.net The biological potential of this compound derivatives has been noted in patent literature, but this does not include the detailed computational modeling requested. google.com

Applications of 3 Ethoxyazetidine in Advanced Materials and Specialized Chemical Research

Integration into Polymer Synthesis and Functional Materials Development

The incorporation of small, strained heterocyclic rings like azetidine (B1206935) into polymer structures is a recognized strategy for developing materials with novel properties. The inherent ring strain of azetidines makes them suitable monomers for ring-opening polymerizations, while their functional groups allow for the precise tuning of material characteristics.

The synthesis of functional polymers often relies on the use of monomers that carry specific chemical groups. Azetidine and its derivatives are utilized as building blocks for polyamines through cationic ring-opening polymerization. researchgate.netrsc.org This process opens the strained four-membered ring to create linear polymer chains of repeating aminopropyl units. The resulting polyamines have found applications in diverse areas, including antimicrobial coatings, CO2 capture, and as materials for non-viral gene transfection. rsc.org

While specific research on the polymerization of 3-ethoxyazetidine is not extensively documented, its structure is emblematic of a functional monomer. The ethoxy group can be expected to influence the properties of a resulting polymer, primarily by enhancing its solubility in various solvents and modifying its hydrophilic-lipophilic balance.

More complex methods, such as multicomponent polymerizations, have been successfully used to create diverse functional polymers incorporating multisubstituted azetidine-derivative heterocycles. chemrxiv.org In one study, polymers featuring tetraphenylethylene (B103901) moieties alongside the azetidine ring were synthesized. These materials exhibited strong aggregation-induced emission (AIE), a valuable photophysical property, and demonstrated potential as chemosensors for the detection of specific metal ions. chemrxiv.org

Table 1: Example of Azetidine-Containing Functional Polymers via Multicomponent Polymerization A summary of components used in a diversity-oriented synthesis approach to create functional polymers with azetidine heterocycles.

| Monomer 1 (Diyne) | Monomer 2 (Sulfonyl Azide) | Monomer 3 (Schiff Base) | Resulting Polymer Functionality |

|---|---|---|---|

| 1,4-Diethynyl-2,5-bis(octyloxy)benzene | 4-Azidotoluene-2-sulfonyl azide | N-(4-methoxybenzylidene)aniline | Aggregation-Induced Emission (AIE) |

| Tetraphenylethene-functionalized diyne | 4-Azidotoluene-2-sulfonyl azide | N-benzylideneaniline | Chemosensor for Pd²⁺ and Cr₂O₇²⁻ |

Data synthesized from research findings on multicomponent polymerizations involving azetidine formation. chemrxiv.org

Furthermore, research has shown the synthesis of polymers containing reactive azetidinium groups in the polymer backbone. researchgate.net These cationic groups impart potent antimicrobial properties to the materials, making them suitable for applications such as non-leaching antimicrobial surfaces. researchgate.net

Organic electronic materials, which form the basis of technologies like flexible displays, printed RFID tags, and organic photovoltaics (OPVs), typically rely on molecules with extensive π-conjugated systems to facilitate charge transport. tie.ro Common organic semiconductors include classes of compounds like polythiophenes, pentacene, and other polycyclic aromatic hydrocarbons. tie.roresearchgate.net

Saturated heterocyclic compounds such as this compound lack the required π-conjugation and are therefore not suitable as primary semiconducting materials. The absence of aromaticity in the azetidine ring prevents the delocalization of electrons necessary for efficient charge transport. tie.ro However, the unique properties of the azetidine moiety can still be relevant to the field of organic electronics in other capacities.

Azetidine derivatives can be incorporated as non-conductive components within a larger polymer architecture, for instance, as flexible linkers between conjugated segments or as side chains. In this role, the this compound unit could be used to precisely tune the processing characteristics of the final material. The ethoxy group could enhance solubility, enabling the use of solution-based deposition techniques, which is a key advantage of organic electronics. stanford.edu

Moreover, some polymers containing azetidine derivatives have demonstrated photophysical properties like aggregation-induced emission. chemrxiv.org While not related to conductivity, light emission is a critical function in organic light-emitting diodes (OLEDs), suggesting a potential application for such specialized azetidine-containing polymers in optoelectronic devices.

Role as a Chiral Template in Asymmetric Synthesis

Asymmetric synthesis, the selective production of a single stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. The azetidine scaffold has emerged as a valuable structural motif in the development of tools for asymmetric synthesis, including chiral catalysts and auxiliaries. researchgate.netrsc.org

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Chiral azetidine derivatives have been successfully employed as ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. researchgate.net

A notable example involves the use of single-enantiomer, 2,4-cis-disubstituted amino azetidines as ligands in copper-catalyzed Henry (nitroaldol) reactions. ljmu.ac.uk The rigid, concave geometry of the cis-azetidine ring, when chelated to the copper ion, creates a well-defined chiral pocket. ljmu.ac.uk This structure effectively shields one face of the reacting aldehyde, leading to the preferential formation of one enantiomer of the product. This system has proven highly effective, particularly for alkyl aldehydes, yielding products with exceptional enantiomeric excess. ljmu.ac.uk

Table 2: Performance of a Chiral Azetidine-Copper Catalyst in the Asymmetric Henry Reaction Selected results demonstrating the effectiveness of a chiral 2,4-cis-disubstituted azetidine ligand in the enantioselective addition of nitromethane (B149229) to various aldehydes.

| Aldehyde Substrate | Product Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|

| Cyclohexanecarboxaldehyde | 91 | >99 |

| Isovaleraldehyde | 91 | >99 |

| Propionaldehyde | 68 | >99 |

| Benzaldehyde | 93 | 75 |

Data from research on asymmetric catalysis using rigid azetidine-based ligands. ljmu.ac.uk

While specific studies detailing the use of a this compound scaffold in enantioselective catalysis are limited, these findings establish the azetidine ring as a highly effective platform for designing chiral ligands and organocatalysts.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it is removed. rsc.orgcapes.gov.brrsc.org Research has demonstrated the synthesis and application of chiral auxiliaries based on the azetidine framework.

In one synthetic pathway, (S)-1-phenylethylamine was used as a chiral auxiliary to synthesize an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br These optically active azetidine products were then further modified to create novel, C2-symmetric chiral auxiliaries. The propionamides derived from these azetidine auxiliaries were subjected to asymmetric alkylation, where the chiral azetidine structure successfully directed the approach of the electrophile to produce alkylated products with high stereoselectivity. rsc.orgrsc.org These studies underscore the utility of the azetidine core in creating effective and recoverable chiral auxiliaries for asymmetric C-C bond formation.

Advanced Applications in Agrochemical Formulations

The azetidine scaffold is an important pharmacophore found in a variety of biologically active molecules, including those designed for crop protection. nih.govresearchgate.netmdpi.com this compound and its derivatives are specifically noted for their potential in the development of novel and more effective agrochemical agents. chemimpex.com

The chemical properties of this compound make it a valuable building block for the synthesis of active ingredients. Its stability and the enhanced solubility imparted by the ethoxy group are favorable characteristics for intermediates used in the production of complex agrochemicals. chemimpex.com These properties are particularly relevant for modern "advanced formulations," which are designed to overcome challenges such as active ingredient stability, delivery efficiency, and environmental impact. battelle.org

Advanced agrochemical formulations include types such as:

Oil Dispersions (OD): Used for moisture-sensitive active ingredients. battelle.org

Capsule Suspensions (CS): Involve encapsulating the active ingredient to control its release or protect it from degradation. battelle.org

Water-Dispersible Granules (WG): Solid formulations that disperse in water, offering benefits in handling and storage. battelle.org

High-Concentration Formulations: Developed for applications like precision agriculture and drone spraying, which require reduced volumes. battelle.org

The incorporation of a this compound moiety into an active ingredient could offer advantages in these contexts. For example, its solubility profile could aid in the development of stable, high-concentration liquid formulations or improve the dispersion characteristics of solid granules.

Research has validated the use of the azetidine core in potent agrochemicals. Studies have described the design and synthesis of 3-arylidene azetidin-2-ones as effective antifungal agents against plant pathogens like Alternaria solani. nih.gov In other work, chiral isoxazoline (B3343090) azetidine derivatives have been developed as potent antiparasitic agents for animal health, a field closely related to crop protection. google.com These examples demonstrate the successful integration of the azetidine scaffold into molecules designed for agricultural applications.

Table 3: Examples of Bioactive Azetidine Derivatives in Crop Protection and Related Fields

| Azetidine Derivative Class | Target Organism/Use | Reference |

|---|---|---|

| 3-Arylidene azetidin-2-ones | Alternaria solani (Fungus) | nih.gov |

| Isoxazoline azetidines | Ectoparasites (Insects, Acarids) | google.com |

| Pyrazole-azetidine hybrids | Fungal Succinate Dehydrogenase (SDHI) Inhibitors | acs.org |

Medicinal Chemistry and Biological Activity of 3 Ethoxyazetidine Derivatives

Role as an Intermediate in Pharmaceutical Development

3-Ethoxyazetidine and its derivatives serve as crucial intermediates in the development of new pharmaceuticals. evitachem.combenchchem.com Their compact and rigid structure provides a well-defined vector for orienting functional groups in three-dimensional space, which is critical for effective interaction with biological targets. Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). nih.gov The versatility of the this compound core allows for its elaboration into a wide range of more complex molecules, making it a valuable component in the drug discovery pipeline. benchchem.com

The synthesis of drug candidates using the this compound scaffold involves leveraging its reactive sites for chemical modification. The secondary amine of the azetidine (B1206935) ring and the potential for functionalization at other positions allow for the creation of diverse chemical libraries. For instance, derivatives such as this compound-3-carboxylic acid hydrochloride can undergo various reactions, including esterification and amidation, to produce a range of drug-like molecules. evitachem.com These reactions enable the attachment of different pharmacophores, which can be tailored to interact with specific biological targets like enzymes or receptors. evitachem.commdpi.com

The process of developing these candidates often begins with the synthesis of the core azetidine ring, which can be achieved through methods like intramolecular cyclization of suitable precursors. evitachem.com The ethoxy group is typically introduced via an ethylating agent. evitachem.com Subsequent modifications are then made to this core structure to optimize the molecule's interaction with a specific biological pathway. This approach of building upon a central scaffold is a common strategy in medicinal chemistry to accelerate the discovery of new drugs. whiterose.ac.uk

The development of drugs targeting the central nervous system (CNS) presents unique challenges, primarily the need for molecules to cross the blood-brain barrier (BBB). nih.govenamine.net Compounds intended for CNS activity typically possess specific physicochemical properties, such as a low molecular weight, controlled lipophilicity, and a low polar surface area. nih.govnih.gov The this compound scaffold is well-suited for the design of CNS-active agents due to its sp3-rich, rigid structure, which can be modified to meet these stringent requirements. nih.gov

Researchers have utilized scaffolds similar to azetidine, such as aporphines and arylpiperazines, to develop multi-target directed ligands for CNS diseases by targeting receptors for neurotransmitters like dopamine (B1211576) and serotonin. mdpi.comjptcp.com The this compound core can serve as a foundational element for creating novel therapeutics for a range of neurological conditions, including neurodegenerative diseases and psychiatric disorders. benchchem.commdpi.com By systematically modifying the substituents on the azetidine ring, medicinal chemists can fine-tune the properties of the derivatives to enhance BBB penetration and achieve selective interaction with neuronal targets. nih.govenamine.net

Heterocyclic compounds are a cornerstone of anti-inflammatory drug discovery, with many approved drugs featuring these structural motifs. researchgate.net The search for new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an ongoing area of research. researchgate.net This often involves the synthesis and evaluation of novel heterocyclic derivatives for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines like TNF-α and IL-6. nih.govnuph.edu.ua

While specific examples of this compound derivatives as anti-inflammatory agents are not extensively documented, the scaffold holds promise for this therapeutic area. Following established drug discovery protocols, a library of this compound derivatives could be synthesized and screened for anti-inflammatory activity using standard in vitro and in vivo models. nuph.edu.uanih.gov For example, their ability to inhibit nitric oxide production in LPS-stimulated macrophages or to reduce paw edema in a carrageenan-induced inflammation model in rodents would be key indicators of their potential. nih.govnih.gov The structure-activity relationship (SAR) could then be explored to optimize the anti-inflammatory potency. nih.govicr.ac.uk

The quest for novel anticancer agents is a major focus of medicinal chemistry, with heterocyclic compounds playing a pivotal role. nih.govfrontiersin.org Many anticancer drugs target fundamental cellular processes like DNA replication and cell division by inhibiting enzymes such as topoisomerases or interfering with the function of proteins like tubulin. frontiersin.orgresearchgate.net The design of new antitumor agents often involves the use of privileged scaffolds, which are molecular frameworks that are known to bind to multiple biological targets. frontiersin.org

The this compound ring represents a valuable scaffold for the development of new antitumor agents. Its three-dimensional structure is ideal for creating molecules that can fit into the binding sites of cancer-related proteins. nih.govbiorxiv.org Synthetic strategies would involve decorating the this compound core with various functional groups known to impart anticancer activity. nih.gov These novel derivatives would then be screened against a panel of cancer cell lines to identify compounds with potent cytotoxic effects. biorxiv.org Further studies would then elucidate their mechanism of action, with the goal of developing more selective and effective cancer therapies. nih.gov

Mechanism of Action Studies at the Molecular Level

Understanding the mechanism of action of a drug candidate at the molecular level is fundamental to its development. For this compound derivatives, this involves identifying their specific biological targets and characterizing the interactions that lead to a therapeutic effect. evitachem.com The primary mechanisms of action for such compounds typically involve direct binding to protein targets, such as receptors or enzymes, thereby modulating their activity. evitachem.com

Many drugs exert their effects by binding to specific receptors on the surface of or within cells. The study of these ligand-receptor binding interactions is crucial for understanding a drug's efficacy and selectivity. nih.gov For novel this compound derivatives, a key step in elucidating their mechanism of action would be to identify the receptors they bind to and to characterize the affinity and nature of this binding. evitachem.com

Experimental techniques such as radioligand binding assays and fluorescence polarization are commonly used to measure the binding affinity (often expressed as a Ki or IC50 value) of a compound for a particular receptor. nih.govbeilstein-journals.org These studies can determine how tightly a derivative binds to its target and can help in understanding the structure-activity relationship. researchgate.net

Computational methods like molecular docking are also invaluable for predicting how a ligand might interact with a receptor's binding pocket. These models can visualize potential interactions, such as hydrogen bonds and π-π stacking, which are critical for binding affinity. nih.gov By comparing the binding modes of different derivatives, researchers can understand why some compounds are potent agonists (which activate the receptor) while others are antagonists (which block the receptor). This detailed molecular understanding is essential for the rational design of more effective and selective drugs based on the this compound scaffold.

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org In the realm of medicinal chemistry, derivatives of this compound are being investigated for their potential as enzyme inhibitors. evitachem.com For instance, certain this compound derivatives have been explored as inhibitors of enzymes involved in critical metabolic pathways, which could lead to therapeutic effects. evitachem.com

One area of focus has been the inhibition of dihydrofolate reductase (DHFR), an enzyme that is a target for certain therapeutic agents. wikipedia.org Additionally, research has been conducted on this compound derivatives as potential inhibitors of proteases, which are a class of enzymes targeted by antiretroviral drugs for HIV/AIDS treatment. wikipedia.org The investigation into these derivatives extends to their potential to inhibit enzymes like 3-phosphoshikimate (B1256526) 1-carboxyvinyltransferase and acetolactate synthase, which are crucial for the biosynthesis of branched-chain amino acids in plants and are targets for herbicides. wikipedia.org

The mechanism of inhibition by these derivatives can vary. They may act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. wikipedia.org In other cases, they may be non-competitive or uncompetitive inhibitors, binding to other sites on the enzyme to block its function. wikipedia.org Kinetic studies are crucial to determine the nature of the inhibition and the inhibitor's binding affinity to the enzyme. wikipedia.orgnih.gov

Some research has focused on specific enzymes like xanthine (B1682287) oxidase (XO), which has been linked to conditions like gout. mdpi.com Derivatives of other heterocyclic compounds have shown potent XO inhibitory activity, with some exhibiting IC50 values in the nanomolar range. mdpi.com For example, a series of febuxostat (B1672324) derivatives demonstrated significant XO inhibition, with one compound showing an IC50 value of 5.5 nM. mdpi.com

Another enzyme of interest is acetylcholinesterase (AChE), which is implicated in Alzheimer's disease. nih.gov Studies on oxadiazole derivatives have identified promising AChE inhibitors, with IC50 values ranging from 41.87 ± 0.67 to 1580.25 ± 0.7 μM. nih.gov

While direct and extensive enzyme inhibition data for this compound itself is not widely published, the study of its derivatives as a class highlights the potential for these compounds to be developed into specific and potent enzyme inhibitors for various therapeutic applications. wikipedia.orgevitachem.com

Pharmacological Profiling of Derivatives

The pharmacological profiling of this compound derivatives is a critical step in drug discovery to assess their potential therapeutic applications and safety. nih.gov This process involves evaluating the compounds against a panel of biological targets, including receptors, ion channels, transporters, and enzymes, to understand their mechanism of action and potential off-target effects. nih.govgoogleapis.com

For instance, a neuroprotective compound, (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, which is a derivative of this compound, has been synthesized and studied. researchgate.netresearchgate.net The pharmacological activity of such compounds is often linked to their interaction with specific biological targets. evitachem.com

Pharmacological profiling helps in identifying the primary molecular target of a compound and any potential secondary targets that could lead to adverse effects. nih.gov A comprehensive analysis of investigational molecules often reveals that enzymes and membrane receptors are the most common primary molecular targets. nih.gov

In early drug discovery, it is common practice to screen compounds against a panel of targets to identify potential liabilities. nih.gov For example, the Bowes-44 panel includes 44 targets known to be associated with adverse effects. nih.gov More recent panels have expanded to include additional enzymes like MAO-B, cathepsin D, and MALT1 paracaspase. nih.gov

The anxiolytic and analgesic properties of some heterocyclic derivatives have been evaluated using tests like the elevated plus maze and open field tests. mdpi.com For example, derivatives of diazepino[1,2-a]benzimidazole have shown varying degrees of anxiolytic and analgesic effects. mdpi.com

The development of new drugs often involves creating hybrid molecules to enhance pharmacological properties. nih.gov This approach aims to produce drugs with improved activity, specificity, and reduced side effects. nih.gov

The data from pharmacological profiling is essential for establishing structure-activity relationships (SAR), which guide the optimization of lead compounds to improve their efficacy and safety. mdpi.com

Evaluation of Biological Activity and Structure-Activity Relationships

The evaluation of biological activity and the determination of structure-activity relationships (SAR) are fundamental to the development of new therapeutic agents from this compound derivatives. researchgate.netdp.techresearchgate.net

In vitro assays are essential for determining the efficacy and potency of new compounds. nih.govmdpi.com Efficacy refers to the maximum effect a drug can produce, while potency is the concentration or dose required to produce 50% of that maximal effect (EC50 or ED50). derangedphysiology.com

For example, in the development of hepatitis B virus (HBV) inhibitors, novel N-hydroxypyridinedione (HPD) compounds were evaluated for their in vitro anti-HBV efficacy. nih.gov The most potent compounds had EC50 values of 61 and 190 nM, with selectivity indexes of 526 and 1,071, respectively. nih.gov

Similarly, the in vitro activity of a novel antimalarial pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline was found to be excellent against drug-resistant parasites. mdpi.com

These assays often involve cell-based models to assess the compound's effect on a specific biological process. For instance, the inhibition of viral replication or the growth of cancer cells can be measured. nih.govpensoft.net The results from these assays are typically presented as dose-response curves, which illustrate the relationship between the drug concentration and its effect. derangedphysiology.com

Key parameters derived from these curves include:

EC50: The concentration of a drug that gives a half-maximal response. derangedphysiology.com

IC50: The concentration of an inhibitor that is required for 50% inhibition of an enzyme or biological process. nih.gov

Emax: The maximal effect of the drug. derangedphysiology.com

These parameters are crucial for comparing the activity of different compounds and for guiding the optimization of lead structures. derangedphysiology.com

Derivatives of various heterocyclic compounds, including those related to the azetidine scaffold, have been investigated for their antimicrobial properties. dp.tech

Antibacterial and Antifungal Activity:

Several studies have reported the synthesis of novel heterocyclic derivatives with moderate to good antibacterial and antifungal activity. pensoft.netnih.gov For instance, a series of pyrimidine (B1678525) nucleoside derivatives showed notable antifungal and antibacterial properties, with some compounds being more effective against fungal phytopathogens than human bacterial strains. pensoft.net

Dihydropyrimidine (B8664642) derivatives have also demonstrated significant antimicrobial activity, with MIC values of 32 and 64 μg/ml against common pathogenic bacteria like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Some of these compounds also exhibited remarkable antifungal activity. nih.gov

The antimicrobial activity of glycolipid biosurfactants and their derivatives has been evaluated against a range of clinically relevant organisms, including Gram-positive and Gram-negative bacteria and yeast. frontiersin.org

Structure-Activity Relationship in Antimicrobial Agents:

The antimicrobial efficacy of these compounds is often related to their chemical structure. For example, in a series of dihydropyrimidine derivatives, those with an electron-withdrawing group at the C-4 position of the phenyl ring generally showed better antifungal activity. nih.gov

The following table summarizes the antimicrobial activity of some representative heterocyclic derivatives:

| Compound Class | Organism | Activity | Reference |

| Pyrimidine Nucleoside Derivatives | Fungal Phytopathogens, Human Bacterial Strains | Moderate to good | pensoft.net |

| Dihydropyrimidine Derivatives | E. coli, P. aeruginosa, S. aureus | MIC = 32, 64 μg/ml | nih.gov |

| 1,3,4-Thiadiazole (B1197879) Derivatives | P. aeruginosa, S. aureus | Significant antibiofilm activity | researchgate.net |

While specific studies on the antimicrobial activity of this compound itself are limited, the broader research on azetidine and other heterocyclic derivatives suggests that this scaffold could be a promising starting point for the development of new antimicrobial agents. benchchem.com

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. researchgate.net The antioxidant properties of various heterocyclic derivatives have been a subject of interest in medicinal chemistry. dp.techmdpi.comgavinpublishers.com

Studies on phenothiazine (B1677639) derivatives have shown their potential as antioxidants, with some compounds exhibiting reducing power to convert Fe(3+) to Fe(2+) and the ability to scavenge H2O2 free radicals. mdpi.com Similarly, some dihydropyrimidine derivatives have been evaluated for their antioxidant activities. nih.gov

The antioxidant activity of compounds is often assessed using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the β-carotene/linoleic acid bleaching assay. gavinpublishers.compensoft.net

For example, in a study of 1,4-dihydropyridine (B1200194) derivatives, compounds with electron-donating groups on the aromatic ring generally showed higher antioxidant activity in the β-carotene/linoleic acid assay. gavinpublishers.com Specifically, compounds with methoxy, fluoro, and chloro groups on the aromatic ring demonstrated significant relative antioxidant activity. gavinpublishers.com

Another study on thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole evaluated their antioxidant potential using DPPH, FRAP (ferric reducing antioxidant power), and TBARS (thiobarbituric acid reactive substances) assays. nih.gov The results indicated that the antioxidant activity varied depending on the specific chemical structure and the assay used. nih.gov

The following table presents the antioxidant activity of some heterocyclic derivatives from a study using the DPPH assay:

| Compound | % DPPH Scavenging Activity | Reference |

| Vitamin C | 94.35% | nih.gov |

| Compound 4 (a thiazolidinone derivative) | 33.98% | nih.gov |

| Compound 2 (a thiazolidinone derivative) | 18.73% | nih.gov |

| Compound 1 (a thiazolidinone derivative) | 15.62% | nih.gov |

While direct studies on the antioxidant properties of this compound are not extensively documented, the research on related heterocyclic structures suggests that derivatives of this compound could potentially be designed to possess antioxidant activity. dp.tech

Emerging Research in Specific Therapeutic Areas

Research into this compound and its derivatives is expanding into various therapeutic areas, driven by the versatility of the azetidine scaffold. researchgate.net

One notable area is in the development of inhibitors for the RET (rearranged during transfection) proto-oncogene. google.com Certain pyrimidine derivatives incorporating a this compound moiety have been investigated as RET inhibitors, which are relevant for treating certain types of cancers. google.com

Furthermore, derivatives of this compound are being explored for their potential in treating neurological disorders. For example, (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide has been identified as a neuroprotective compound. researchgate.net

The development of new antimicrobial agents is another active area of research. researchgate.net For instance, some 1,3,4-thiadiazole derivatives have demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, including biofilm inhibition. researchgate.net

The synthesis of hybrid molecules incorporating the azetidine ring with other pharmacologically active scaffolds is a strategy being employed to develop new drugs with improved properties. nih.gov This approach aims to create compounds with dual or multiple mechanisms of action. nih.gov

In the field of biocatalysis, deep eutectic solvents (DESs) are being used to improve the synthesis of active pharmaceutical ingredients, including chiral alcohols that can be precursors for complex molecules. mdpi.com This technology could facilitate the more efficient and environmentally friendly production of this compound derivatives. mdpi.com

Future Directions and Interdisciplinary Research with 3 Ethoxyazetidine

Integration with Artificial Intelligence and Machine Learning in Drug Discovery